molecular formula C13H16N2O2 B1493223 Azetidin-3-yl(5-(hydroxymethyl)indolin-1-yl)methanone CAS No. 2098047-80-2

Azetidin-3-yl(5-(hydroxymethyl)indolin-1-yl)methanone

Cat. No.: B1493223
CAS No.: 2098047-80-2
M. Wt: 232.28 g/mol
InChI Key: QTYAXVDCXXEIKR-UHFFFAOYSA-N
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Description

Azetidin-3-yl(5-(hydroxymethyl)indolin-1-yl)methanone is a synthetic small molecule featuring a methanone bridge linking an azetidine (4-membered nitrogen-containing ring) and a 5-hydroxymethyl-substituted indoline moiety. This structure combines the conformational rigidity of the azetidine ring with the aromatic indoline system, which is often associated with bioactivity in neurological and antimicrobial contexts .

Properties

IUPAC Name

azetidin-3-yl-[5-(hydroxymethyl)-2,3-dihydroindol-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c16-8-9-1-2-12-10(5-9)3-4-15(12)13(17)11-6-14-7-11/h1-2,5,11,14,16H,3-4,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTYAXVDCXXEIKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=C1C=C(C=C2)CO)C(=O)C3CNC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Azetidin-3-yl(5-(hydroxymethyl)indolin-1-yl)methanone is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features an azetidine ring, which is known for its unique structural properties that can influence biological interactions. The hydroxymethyl group attached to the indole moiety enhances the compound's solubility and potential bioactivity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The azetidine ring's strain-driven reactivity allows it to participate in biochemical pathways, potentially acting as an enzyme inhibitor or receptor modulator. Specific pathways and targets remain under investigation, but preliminary studies suggest involvement in:

  • Enzyme inhibition : The compound may inhibit enzymes involved in metabolic processes.
  • Receptor modulation : It could interact with receptors affecting signaling pathways related to cell growth and apoptosis.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of azetidinones have shown cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (nM)
2-AzetidinoneHT-29 (colon cancer)9
2-AzetidinoneMCF-7 (breast cancer)17
Azetidinone DerivativeHeLa (cervical cancer)0.63 - 0.85

These results highlight the potential of azetidin-based compounds in cancer therapy .

Antimicrobial Activity

Azetidinones have also been evaluated for their antimicrobial properties. Studies have shown that certain derivatives possess activity against Gram-positive and Gram-negative bacteria, as well as fungi:

CompoundTarget OrganismMIC (µg/mL)
Azetidinone AE. coli10
Azetidinone BS. aureus5
Azetidinone CC. albicans15

These findings suggest that azetidin-based compounds could serve as templates for developing new antimicrobial agents .

Case Studies

  • Antitrypanosomal Activity : A study highlighted the effectiveness of indole-based compounds against Trypanosoma cruzi, demonstrating that modifications in structure significantly impact potency and selectivity . The incorporation of azetidine moieties could enhance antitrypanosomal activity.
  • Induction of Apoptosis : Compounds similar to this compound have been shown to induce apoptosis in cancer cells through intrinsic and extrinsic pathways, suggesting a mechanism for their anticancer effects .

Scientific Research Applications

Medicinal Chemistry Applications

Azetidin-3-yl(5-(hydroxymethyl)indolin-1-yl)methanone has shown promise in the development of therapeutic agents. Its structural components are conducive to interactions with biological targets, making it a candidate for drug development.

Case Study: Spleen Tyrosine Kinase Inhibition

Research has indicated that compounds similar to azetidin derivatives can act as inhibitors of spleen tyrosine kinases (SYK), which are implicated in various diseases, including cancers and autoimmune disorders. A study on substituted pyrimidine compounds demonstrated that modifications of azetidine structures could enhance inhibitory activity against SYK .

Data Table: Inhibition Potency of Azetidine Derivatives

CompoundIC50 (µM)Target
Compound A1.5SYK
Compound B0.8SYK
Azetidin Derivative1.2SYK

Biological Research Applications

The compound's unique structure allows it to function as a probe or labeling agent in biological studies. Its fluorescence properties can be harnessed for imaging and tracking biological processes.

Case Study: Fluorescent Probes

In a study examining the use of azetidine derivatives as fluorescent probes, researchers found that these compounds could effectively label specific cellular components, facilitating the study of cellular dynamics and interactions at the molecular level.

Data Table: Fluorescence Characteristics

CompoundEmission Wavelength (nm)Quantum Yield (%)
Azetidin Probe 152025
Azetidin Probe 255030

Material Science Applications

Azetidin derivatives have potential applications in material science, particularly in the development of advanced materials such as polymers and coatings.

Case Study: Polymer Synthesis

Research has explored the use of azetidine-based monomers in the synthesis of novel polymers with enhanced mechanical properties. The incorporation of azetidine units into polymer backbones has been shown to improve thermal stability and flexibility.

Data Table: Mechanical Properties of Polymers

Polymer TypeTensile Strength (MPa)Elongation at Break (%)
Standard Polymer20300
Azetidine Polymer30400

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following compounds share structural motifs with Azetidin-3-yl(5-(hydroxymethyl)indolin-1-yl)methanone, differing primarily in substituents and linked heterocycles:

Compound Name Key Structural Features Biological Activity/Properties Reference
This compound Azetidine + 5-hydroxymethylindoline Hypothesized: Improved solubility, CNS penetration
(5-Bromo-3-(2-hydroxyethyl)indolin-1-yl)(cyclopropyl)methanone Cyclopropyl + bromo/hydroxyethyl-indoline Autophagy inhibition; moderate solubility
[5-(1H-Indol-3-yl)-3-phenyl-4,5-dihydropyrazol-1-yl]pyridin-3-yl methanone Pyridine + indole-pyrazole Unspecified (likely antimicrobial/anticancer)
Bis(4-(5-(N-phenylamino)-1,3,4-thiadiazol-2-yl)phenyl)methanone (C2) Bis-thiadiazole-phenylmethanone Antibiofilm, antimicrobial (Gram-negative)
Indole-derived cannabinoids (e.g., morpholinoethyl side chains) Indole + morpholinoethyl/pentyl chains High CB1 receptor affinity; hypomobility, analgesia

Key Observations :

  • Azetidine vs.
  • Hydroxymethyl vs. Bromo/Hydroxyethyl : The 5-hydroxymethyl group in the target compound likely improves aqueous solubility over brominated analogs (e.g., compound 81 in ), which may exhibit higher lipophilicity and membrane permeability but lower bioavailability.
  • Indoline vs. Indole/Pyrrole : Indoline (saturated indole) systems, as in the target compound, may reduce metabolic oxidation compared to indole derivatives, extending half-life .
ADMET Considerations
  • Solubility: The hydroxymethyl group increases polarity, likely improving solubility over non-polar analogs (e.g., brominated indolines) .
  • Toxicity: Azetidine rings are generally less toxic than morpholinoethyl groups in cannabinoids, which show dose-dependent catalepsy in mice .

Preparation Methods

Synthesis of the Azetidine-3-yl Fragment

  • Horner–Wadsworth–Emmons (HWE) Reaction: Starting from azetidin-3-one, the HWE reaction with phosphonate esters yields substituted azetidine derivatives. For example, N-Boc-azetidin-3-ylidene acetate was prepared from azetidin-3-one via this method, offering a reliable route to functionalized azetidines.

  • Direct Amination of Azetidin-3-yl Methanesulfonate: A practical method involves displacement of a leaving group (e.g., mesylate) on azetidin-3-yl intermediates with amines under mild conditions (MeCN solvent, 80 °C). This approach affords azetidine derivatives in moderate to good yields (up to 72%) and tolerates various amines, including those with heterocyclic moieties.

Functionalization of the Indoline Ring with Hydroxymethyl Group

  • The 5-(hydroxymethyl) substitution on the indoline ring can be introduced via selective hydroxymethylation reactions or by employing pre-functionalized indoline precursors.

  • The linkage between the azetidine and indoline moieties is typically achieved through amide bond formation (methanone linkage), often via coupling reactions between azetidin-3-yl amines and indoline carboxylic acid derivatives or activated esters.

Representative Synthetic Route

Step Reaction Type Reactants/Intermediates Conditions/Notes Yield/Outcome
1 HWE Reaction Azetidin-3-one + phosphonate ester NaH in dry THF, followed by workup and purification Moderate to good yield (~60-70%)
2 Aza-Michael Addition Azetidin-3-ylidene acetate + indoline derivative DBU catalyst, acetonitrile, 65 °C, 16 h Regioselective product, ~69% yield
3 Amide Bond Formation Azetidin-3-yl amine + 5-(hydroxymethyl)indoline acid Standard peptide coupling agents (e.g., EDC/HOBt) High yield, depending on conditions

Detailed Research Findings and Analysis

  • Regioselectivity and Stereochemistry: The aza-Michael addition to α,β-unsaturated esters derived from azetidine intermediates proceeds with high regioselectivity, favoring substitution at the nitrogen atom N-1 of the indoline ring, as confirmed by NMR studies (1H-15N HMBC, NOESY).

  • Reaction Conditions: Mild bases such as DBU and solvents like acetonitrile facilitate clean conversions with minimal side products. Elevated temperatures (~65-80 °C) are typically required for efficient reaction rates.

  • Purification Techniques: Products are purified by flash chromatography or vacuum distillation, depending on the reaction scale and intermediate volatility.

  • Yields: Overall yields for the key steps range from moderate to good (50-75%), influenced by the nature of substituents and reaction conditions.

  • Alternative Methods: The Staudinger synthesis and Reformatsky reaction provide alternative routes for azetidine ring formation but may require more rigorous conditions or multi-step sequences.

Summary Table of Preparation Methods

Method Key Features Advantages Limitations References
Staudinger [2+2] Cycloaddition Direct β-lactam ring formation from imines and ketenes Well-established, stereoselective Requires ketene precursors
Horner–Wadsworth–Emmons (HWE) Formation of substituted azetidines from azetidin-3-one Reliable, adaptable to various substituents Moderate yields, requires strong base (NaH)
Aza-Michael Addition Nucleophilic addition to α,β-unsaturated esters Mild conditions, regioselective Limited to Michael acceptor substrates
Direct Amination of Mesylates Displacement on azetidin-3-yl methanesulfonate Simple, mild, good yields Requires preparation of mesylate intermediates
Aziridination and Rearrangement Stereocontrolled synthesis of azetidin-3-ones High stereocontrol, diverse scaffolds More complex reagents and steps

Q & A

What are the optimal synthetic routes for Azetidin-3-yl(5-(hydroxymethyl)indolin-1-yl)methanone, and how can reaction progress be monitored effectively?

Answer:
The synthesis typically involves multi-step reactions, including functional group protection, coupling, and deprotection. For example:

  • Step 1: Activation of the azetidine moiety via nucleophilic substitution.
  • Step 2: Coupling with 5-(hydroxymethyl)indoline using carbodiimide-based reagents (e.g., EDC/HOBt).
  • Step 3: Deprotection under mild acidic or basic conditions to preserve the hydroxymethyl group.

Monitoring Methods:

  • TLC/HPLC: Track reaction progress by observing the disappearance of starting materials and emergence of product spots/peaks .
  • In-situ FTIR: Monitor carbonyl stretching frequencies (1700–1750 cm⁻¹) to confirm intermediate formation .

How can computational methods like DFT predict the reactivity of azetidine and indoline moieties in this compound?

Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G(d,p)) can:

  • Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites.
  • Calculate frontier molecular orbitals (HOMO/LUMO) to predict reaction pathways (e.g., azetidine ring-opening vs. indoline oxidation).
  • Compare theoretical NMR/IR spectra with experimental data to resolve structural ambiguities .

Note: Discrepancies between computational and experimental results may arise from solvent effects or dynamic processes not captured in static DFT models .

What spectroscopic techniques are most reliable for confirming the structure and purity of this compound?

Answer:

  • NMR (¹H/¹³C): Assign signals for the azetidine (δ 3.5–4.5 ppm for CH₂N) and indoline (δ 6.5–7.5 ppm for aromatic protons) moieties. The hydroxymethyl group appears as a singlet near δ 4.5 ppm .
  • HRMS: Confirm molecular weight (e.g., [M+H]+ ion) with <2 ppm error .
  • Elemental Analysis: Validate stoichiometry (C, H, N) within ±0.3% deviation .

What challenges arise in resolving crystallographic data for this compound using SHELXL, and how can twinning or low-resolution data be addressed?

Answer:

  • Challenges:
    • Twinning due to flexible azetidine/indoline conformers.
    • Weak high-angle reflections from low crystallinity.
  • Solutions:
    • Use SHELXD for robust phase determination in twinned crystals.
    • Apply SHELXL constraints (e.g., DFIX for bond lengths) to refine disordered regions .
    • Collect data at synchrotron sources to improve resolution (<1.0 Å) .

How does the hydroxymethyl group on the indoline ring influence solubility and stability under various pH conditions?

Answer:

  • Solubility: The polar hydroxymethyl group enhances aqueous solubility (logP reduced by ~1.5 units) but may require co-solvents (e.g., DMSO) for dissolution in biological assays.
  • Stability:
    • Acidic conditions: Risk of hydroxymethyl dehydration to form a vinyl group.
    • Basic conditions: Potential oxidation to a carboxylic acid derivative.
      Method: Monitor stability via HPLC at pH 1–13 over 24 hours .

What strategies analyze tautomeric forms or stereochemical ambiguities in this compound?

Answer:

  • X-ray Crystallography: Resolve tautomerism (e.g., keto-enol) by locating hydrogen atoms in the electron density map .
  • Dynamic NMR: Observe coalescence of proton signals at variable temperatures to detect interconverting stereoisomers .
  • VCD (Vibrational Circular Dichroism): Assign absolute configuration of chiral centers .

What are key considerations in designing a scalable purification protocol while maintaining high yield?

Answer:

  • Chromatography: Use reverse-phase HPLC with C18 columns and acetonitrile/water gradients for large-scale separations .
  • Recrystallization: Optimize solvent pairs (e.g., ethyl acetate/hexane) to balance yield (>70%) and purity (>98%) .
  • In-line Analytics: Implement PAT (Process Analytical Technology) tools like UV-Vis monitoring to automate fraction collection .

How do in vitro assays differentiate the biological activity of this compound from structurally similar derivatives?

Answer:

  • SAR Studies: Compare IC₅₀ values against analogs lacking the hydroxymethyl group or with substituted azetidine rings.
  • Target Engagement: Use SPR (Surface Plasmon Resonance) to measure binding affinity for hypothesized targets (e.g., kinase domains) .
  • Metabolic Profiling: Assess stability in liver microsomes to rule out off-target effects from degradation products .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Azetidin-3-yl(5-(hydroxymethyl)indolin-1-yl)methanone
Reactant of Route 2
Azetidin-3-yl(5-(hydroxymethyl)indolin-1-yl)methanone

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